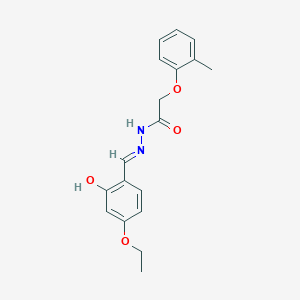
6-chloro-2-(2,4-dimethylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-(2,4-dimethylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as CQPY, and it belongs to the class of quinolinecarboxamide derivatives. CQPY has been found to exhibit promising antitumor and anti-inflammatory activities, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of CQPY is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in tumor growth and inflammation. CQPY has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cell proliferation and survival. CQPY also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that CQPY exhibits selective cytotoxicity towards cancer cells, while sparing normal cells. This suggests that CQPY may have a favorable safety profile for use in cancer therapy. CQPY has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. In addition, CQPY has been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CQPY in lab experiments include its potent antitumor and anti-inflammatory activities, as well as its favorable safety profile. However, the limitations of using CQPY include its relatively low solubility in aqueous solutions, which may affect its bioavailability. In addition, further studies are needed to fully understand the mechanism of action of CQPY and its potential side effects.
Orientations Futures
There are several future directions for the study of CQPY. One potential direction is to investigate the use of CQPY in combination with other anticancer agents to enhance its therapeutic efficacy. Another direction is to explore the use of CQPY in the treatment of other diseases, such as autoimmune disorders. Additionally, further studies are needed to optimize the synthesis of CQPY and improve its bioavailability.
Méthodes De Synthèse
The synthesis of CQPY involves the reaction of 2-chloro-4,6-dimethylquinoline with 2-pyridinemethanamine in the presence of a base. The resulting intermediate is then reacted with 2,4-dimethylbenzoyl chloride to yield the final product, CQPY. The synthesis of CQPY has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
CQPY has been extensively studied for its potential pharmacological activities. In vitro studies have shown that CQPY exhibits potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. CQPY has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. These findings suggest that CQPY may have therapeutic potential in the treatment of cancer and inflammatory diseases.
Propriétés
IUPAC Name |
6-chloro-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c1-15-6-8-19(16(2)11-15)23-13-21(20-12-17(25)7-9-22(20)28-23)24(29)27-14-18-5-3-4-10-26-18/h3-13H,14H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQIMNWLCJFWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-cyclopentyl-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6013369.png)
![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B6013371.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-isoquinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6013375.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B6013380.png)
![2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6013387.png)
![4-sec-butyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6013398.png)
![N-[4-(benzoylamino)phenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B6013401.png)
![2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6013404.png)

![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6013425.png)
![2-[4-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6013436.png)
![N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6013457.png)
![tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate](/img/structure/B6013466.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide](/img/structure/B6013468.png)